molecular formula C19H18FNO B2792187 (2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide CAS No. 1207062-07-4

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide

Cat. No.: B2792187
CAS No.: 1207062-07-4
M. Wt: 295.357
InChI Key: LSOVXBBUBZAIEE-IZZDOVSWSA-N
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Description

(2E)-N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide is an acrylamide derivative characterized by a rigid cyclopropane ring substituted with a 4-fluorophenyl group and a methylene bridge linking the cyclopropane to the amide nitrogen. The (2E) configuration indicates a trans geometry across the α,β-unsaturated carbonyl system. The compound’s structural uniqueness lies in its cyclopropane moiety, which imposes conformational rigidity, and the electron-withdrawing fluorine atom on the phenyl ring, which may influence electronic interactions in biological systems.

Properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOVXBBUBZAIEE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: The cyclopropyl group is synthesized by reacting 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions.

    Coupling with cinnamic acid: The cyclopropyl intermediate is then coupled with cinnamic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of fluorinated phenyl groups has been linked to enhanced activity against various cancer cell lines due to improved binding affinity to target proteins involved in tumor growth .
    • A study demonstrated that derivatives of prop-2-enamide compounds effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • Antiviral Properties
    • Compounds containing cyclopropyl and fluorophenyl groups have been explored for their antiviral activities. They show promise in inhibiting viral replication mechanisms, particularly in the context of hepatitis C virus treatments .
    • The structural similarity to known antiviral agents suggests that (2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide could be a candidate for further investigation in antiviral drug development.
  • Neurological Disorders
    • Preliminary studies suggest that this compound may have neuroprotective effects. The modulation of neurotransmitter systems via similar compounds has been noted, potentially aiding in the treatment of neurodegenerative diseases .
    • Research into the pharmacodynamics of related compounds indicates possible applications in managing conditions such as Alzheimer's and Parkinson's disease through neuroinflammation reduction.

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using prop-2-enamide derivatives.
Antiviral PropertiesIdentified potential for use against hepatitis C virus through structural analysis and biological assays.
Neurological ApplicationsSuggested neuroprotective effects based on modulation of neurotransmitter levels and reduction of oxidative stress markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with two structurally similar acrylamide derivatives (from and ) and the FPR2 agonist MR-39 (). Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound in Compound in MR-39 ()
Amide Substituent [1-(4-Fluorophenyl)cyclopropyl]methyl 3-Chloro-4-fluorophenyl 3-(Dimethylamino)propyl [1-(3-Chloro-4-fluorophenyl)cyclopropyl]methyl + urea moiety
Acrylamide Chain 3-Phenylprop-2-enamide (E-configuration) 3-[4-(2-Isobutyl)phenyl]prop-2-enamide 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enamide 2-[3-(4-Fluorophenyl)ureido]propanamide
Molecular Formula Likely C₁₉H₁₇FNO* C₁₉H₁₉ClFNO C₂₁H₂₄ClFN₂O₂ C₂₂H₂₀ClF₂N₃O₂
Molecular Weight ~301.3 g/mol* 331.81 g/mol 390.88 g/mol 439.86 g/mol
Key Functional Groups Cyclopropane, 4-fluorophenyl, acrylamide Chloro-fluorophenyl, isobutylphenyl, acrylamide Benzyloxy group, dimethylamino group, acrylamide Cyclopropane, urea, chloro-fluorophenyl, acrylamide
Therapeutic Implications Rigidity from cyclopropane may enhance target binding; fluorine aids in bioavailability. Isobutyl group increases lipophilicity; chloro-fluorophenyl may enhance receptor affinity. Benzyloxy group improves membrane permeability; dimethylamino enhances solubility. Urea moiety facilitates hydrogen bonding, critical for FPR2 agonism.

*Calculated based on structural analogy to .

Key Structural and Electronic Differences

Cyclopropane vs. Rigid structures often reduce entropic penalties during receptor interactions.

Halogen Effects :

  • The 4-fluorophenyl group in the target compound offers moderate electronegativity and steric bulk, contrasting with the larger, more lipophilic 3-chloro-4-fluorophenyl group in .
  • ’s 2-chloro-6-fluorobenzyloxy group introduces additional steric hindrance and polarizability, which may alter binding kinetics.

Hydrogen Bonding Capacity :
Unlike MR-39 (), which contains a urea group capable of dual hydrogen bonding, the target compound relies solely on the acrylamide carbonyl for hydrogen bonding. This may limit its interaction with polar residues in biological targets.

Implications for Drug Design

  • Bioisosteric Replacements : Replacing the cyclopropane with bulkier groups (e.g., isobutyl in ) could enhance lipophilicity but reduce metabolic stability.
  • Electron-Withdrawing Groups : The fluorine atom in the target compound may improve pharmacokinetic properties by reducing oxidative metabolism, a feature shared with and .
  • Hybrid Analogues : Combining the cyclopropane motif of the target compound with the urea group of MR-39 could yield dual-acting molecules with enhanced receptor affinity.

Biological Activity

(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide, a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H18FN
  • Molecular Weight : 255.33 g/mol

The presence of the cyclopropyl group and the fluorophenyl moiety are critical for its biological activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant efficacy of this compound through various experimental models:

  • Maximal Electroshock (MES) Test :
    • Effective in preventing seizures induced by electrical stimulation.
    • ED50 values indicate significant potency in animal models.
  • 6-Hz Psychomotor Seizure Model :
    • Demonstrated effectiveness against drug-resistant seizures, suggesting a broad spectrum of activity.
  • Frings Audiogenic Seizure-Susceptible Mouse Model :
    • Showed promising results with an ED50 of 13.21 mg/kg when administered intraperitoneally (i.p.) .

Safety Profile

The compound's safety was assessed through cytotoxicity evaluations in human cell lines (HepG2 and H9c2). Results indicated that it was non-cytotoxic at concentrations up to 100 µM, which is critical for its potential therapeutic applications .

The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control. The structure-activity relationship studies suggest that modifications to the phenyl ring and olefin linker significantly influence anticonvulsant activity .

Summary of Key Studies

StudyModelFindingsED50 (mg/kg)
Study 1MESEffective in preventing seizures44.46 (mice i.p.)
Study 26-HzEffective against drug-resistant seizures71.55 (mice i.p.)
Study 3Frings ModelSignificant anticonvulsant activity13.21 (mice i.p.)

Notable Research Contributions

  • Cinnamamide Derivatives : Research indicates that compounds similar to this compound exhibit broad-spectrum anticonvulsant properties across various models, reinforcing its potential as a lead compound for further development .
  • Preclinical Studies : The compound has been proposed as a candidate for preclinical studies aimed at developing new treatments for epilepsy due to its favorable safety profile and significant activity in established seizure models .

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